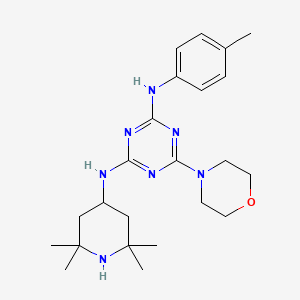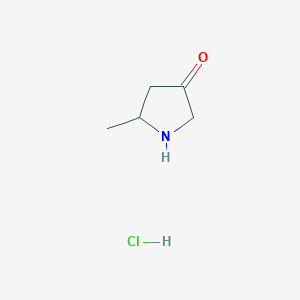
2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide is an organic compound that belongs to the class of cyanoacrylamides This compound is characterized by the presence of both cyano and amide functional groups, which contribute to its unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide typically involves the reaction of 4-cyanobenzaldehyde with N,N-diethylcyanoacetamide under basic conditions. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of the cyanoacetamide to form the desired product. The reaction is usually carried out in the presence of a base such as piperidine or triethylamine, and the reaction mixture is refluxed in a suitable solvent like ethanol or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and residence time. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or amide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of various heterocyclic compounds and other complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: It is used in the design and synthesis of novel materials with specific electronic and optical properties, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano and amide groups play a crucial role in its reactivity and binding affinity to biological targets. For instance, the compound may inhibit certain enzymes or receptors by forming stable complexes through hydrogen bonding and other non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-cyano-3-(4-nitrophenyl)-N,N-diethylprop-2-enamide
- 2-cyano-3-(4-methoxyphenyl)-N,N-diethylprop-2-enamide
- 2-cyano-3-(4-chlorophenyl)-N,N-diethylprop-2-enamide
Uniqueness
2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide is unique due to the presence of two cyano groups, which enhance its electron-withdrawing properties and reactivity. This makes it a valuable intermediate in the synthesis of various functionalized compounds and materials .
Propiedades
IUPAC Name |
2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-3-18(4-2)15(19)14(11-17)9-12-5-7-13(10-16)8-6-12/h5-9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKUGBQLXJVJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=C(C=C1)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(diethylamino)-3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2677615.png)
amino}ethan-1-ol](/img/structure/B2677616.png)

![[3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol](/img/structure/B2677622.png)
![5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2677624.png)





![3-(1,3-benzodioxol-5-yl)-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2677630.png)
![3-Cyclohexyl-5-[[3-methoxy-4-[(4-nitrobenzoyl)oxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B2677632.png)


